molecular formula C38H68N6O12 B14465091 Pepstatyl, aspartic acid- CAS No. 70706-88-6

Pepstatyl, aspartic acid-

Cat. No.: B14465091
CAS No.: 70706-88-6
M. Wt: 801.0 g/mol
InChI Key: BXQFWDAZXXZDKF-FNDBUPKUSA-N
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Description

Pepstatyl, aspartic acid- is a compound known for its role as an inhibitor of aspartic proteases. It is a hexa-peptide containing the unusual amino acid statine, which is crucial for its inhibitory activity. This compound was originally isolated from cultures of various species of Actinomyces due to its ability to inhibit pepsin at picomolar concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pepstatyl, aspartic acid- is typically synthesized through a series of peptide coupling reactions. The synthesis involves the coupling of isovaleryl, valine, and statine residues in a specific sequence. The reaction conditions often require the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of Pepstatyl, aspartic acid- involves microbial fermentation processes. Actinomyces species are cultured under controlled conditions to produce the compound. The fermentation broth is then subjected to extraction and purification processes to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Pepstatyl, aspartic acid- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of Pepstatyl, aspartic acid- with modified functional groups. These derivatives can exhibit different levels of inhibitory activity against aspartic proteases .

Scientific Research Applications

Pepstatyl, aspartic acid- has a wide range of scientific research applications:

Mechanism of Action

Pepstatyl, aspartic acid- exerts its effects by forming a 1:1 complex with aspartic proteases, such as pepsin, renin, and cathepsin D. This complex formation inhibits the proteolytic activity of these enzymes. The compound specifically binds to the active site of the protease, preventing substrate access and subsequent cleavage. The inhibition mechanism involves interactions with key amino acid residues within the active site, leading to a conformational change that inactivates the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pepstatyl, aspartic acid- is unique due to its high specificity and potency against aspartic proteases. Its ability to form stable complexes with these enzymes makes it a valuable tool in both research and therapeutic contexts. Unlike other inhibitors, Pepstatyl, aspartic acid- does not inhibit thiol proteases, neutral proteases, or serine proteases, highlighting its selectivity .

Properties

CAS No.

70706-88-6

Molecular Formula

C38H68N6O12

Molecular Weight

801.0 g/mol

IUPAC Name

2-[[3-hydroxy-4-[2-[[3-hydroxy-6-methyl-4-[[(2S)-3-methyl-1-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]-1-oxobutan-2-yl]amino]heptanoyl]amino]propanoylamino]-6-methylheptanoyl]amino]butanedioic acid

InChI

InChI=1S/C38H68N6O12/c1-18(2)12-24(41-33(21(7)8)36(53)44-37(54)34(22(9)10)43-29(47)14-20(5)6)27(45)16-30(48)39-23(11)35(52)42-25(13-19(3)4)28(46)17-31(49)40-26(38(55)56)15-32(50)51/h18-28,33-34,41,45-46H,12-17H2,1-11H3,(H,39,48)(H,40,49)(H,42,52)(H,43,47)(H,50,51)(H,55,56)(H,44,53,54)/t23?,24?,25?,26?,27?,28?,33-,34-/m0/s1

InChI Key

BXQFWDAZXXZDKF-FNDBUPKUSA-N

Isomeric SMILES

CC(C)CC(C(CC(=O)NC(C)C(=O)NC(CC(C)C)C(CC(=O)NC(CC(=O)O)C(=O)O)O)O)N[C@@H](C(C)C)C(=O)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C

Canonical SMILES

CC(C)CC(C(CC(=O)NC(C)C(=O)NC(CC(C)C)C(CC(=O)NC(CC(=O)O)C(=O)O)O)O)NC(C(C)C)C(=O)NC(=O)C(C(C)C)NC(=O)CC(C)C

Origin of Product

United States

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